5-Benzyloxybenzylbarbituric acid
Description
Properties
CAS No. |
138660-08-9 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O4/c21-16-15(17(22)20-18(23)19-16)10-13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H2,19,20,21,22,23) |
InChI Key |
LHGZUAAZPCYFIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O |
Other CAS No. |
138660-08-9 |
Synonyms |
5-(3-benzyloxybenzyl)barbituric acid 5-benzyloxybenzylbarbituric acid |
Origin of Product |
United States |
Scientific Research Applications
Enzyme Inhibition
BBBA has been identified as a potent and specific inhibitor of uridine phosphorylase, an enzyme involved in nucleotide metabolism. Research indicates that BBBA exhibits competitive inhibition with Ki values of 1.1 nM and 2.6 nM for human and mouse liver uridine phosphorylase, respectively . This specificity is significant because it allows for targeted therapeutic strategies without affecting other related enzymes such as thymidine phosphorylase or dihydrouracil dehydrogenase, which are crucial for various physiological processes .
Table 1: Inhibition Potency of BBBA on Uridine Phosphorylase
| Source | Ki Value (nM) | Enzyme |
|---|---|---|
| Human Liver | 1.1 ± 0.2 | Uridine Phosphorylase |
| Mouse Liver | 2.6 ± 0.3 | Uridine Phosphorylase |
Therapeutic Potential
The unique properties of BBBA position it as a candidate for therapeutic applications in treating cancer and AIDS. Its ability to inhibit uridine phosphorylase suggests that it could be used to enhance the efficacy of nucleoside analogs in cancer therapy, particularly in tumors with low thymidine phosphorylase activity . Additionally, the compound's water solubility makes it more accessible for formulation into drug products compared to its uracil counterparts .
Structural Characteristics
The structural analysis of BBBA reveals that it maintains a characteristic barbituric acid framework while incorporating benzyloxy groups that contribute to its solubility and biological activity. The synthesis process involves straightforward steps, allowing for efficient production of this compound . The structural integrity is crucial for maintaining its inhibitory effects on target enzymes.
Table 2: Structural Features of BBBA
| Feature | Description |
|---|---|
| Core Structure | Barbituric acid derivative |
| Functional Groups | Benzyloxy groups enhancing solubility |
| Synthesis Method | Two-step synthesis involving benzyl chloride and potassium carbonate |
Case Studies and Research Findings
Several studies have documented the applications and efficacy of BBBA:
- A study demonstrated the compound's effectiveness in reducing the toxicity associated with certain cancer therapies by selectively targeting uridine metabolism .
- Another investigation highlighted its potential as an adjunct therapy in AIDS treatment by enhancing the activity of antiviral nucleosides through uridine phosphorylase inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substitutions at the 5-position of barbituric acid dictate key properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Lipophilicity :
- Alkyl substituents (e.g., butyl in 5-butylbarbituric acid) increase logP values, enhancing blood-brain barrier penetration .
- Aromatic groups (e.g., benzyloxybenzyl) further elevate lipophilicity but may reduce aqueous solubility .
- Polar groups (e.g., hydroxy/methoxy in 5-vanillylidene barbituric acid) improve solubility but limit CNS activity .
Acidity :
Thermal Stability :
Key Research Findings
- Synthetic Efficiency : Jursic et al. (2004) reported high-yield syntheses (>80%) for 5-benzoylbarbituric acids, suggesting scalable routes for aromatic derivatives .
- Metabolic Stability : Allyl-substituted barbiturates (e.g., 5-allyl-5-butylbarbituric acid) undergo rapid hepatic oxidation, limiting their therapeutic utility .
- Spectroscopic Signatures : Infrared (IR) spectra for 5-butyl-5-ethylbarbituric acid show characteristic peaks at 1696, 1727, and 1760 cm⁻¹ (C=O stretching), aiding structural identification .
Preparation Methods
Aldehyde Intermediate Preparation
The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde , the key aldehyde intermediate. This compound is synthesized via O-benzylation of 4-hydroxybenzaldehyde using benzyl bromide under alkaline conditions:
Reaction conditions typically involve refluxing in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields exceeding 85%. The benzyl group acts as a protecting moiety, preventing unwanted side reactions during subsequent steps.
Condensation with Barbituric Acid
The aldehyde intermediate undergoes Knoevenagel condensation with barbituric acid in the presence of a catalytic base (e.g., pyridine or piperidine) and ethanol as the solvent. The general reaction scheme is:
Optimization Insights :
-
Catalyst Selection : Pyridine is preferred for its dual role as a base and a catalyst, enhancing the nucleophilicity of barbituric acid’s active methylene group.
-
Solvent Effects : Ethanol facilitates reflux conditions (78°C) while maintaining solubility of intermediates.
-
Reaction Time : 6–8 hours ensures complete conversion, monitored by thin-layer chromatography (TLC).
Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol, yielding a purity of ≥98% as confirmed by HPLC.
Alternative Pathways and Modifications
N-Substituted Derivatives
Patent WO1991016315A1 highlights the importance of N-substitutions on barbiturate bioactivity. For BBBA, introducing groups like [(2-hydroxyethoxy)methyl] at N1 (as seen in the parent compound) requires:
-
Alkylation of Barbituric Acid : Reacting barbituric acid with 2-(hydroxyethoxy)methyl chloride in the presence of a base.
-
Purification : Column chromatography to isolate the N1-substituted intermediate.
This stepwise approach ensures regioselective functionalization, critical for maintaining uridine phosphorylase inhibition.
Reaction Characterization and Analytical Data
Structural Confirmation
Synthesized BBBA is characterized using:
Purity and Yield Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (Pyridine) | 10 mol% | 78 | 98 |
| Solvent (Ethanol) | Reflux | 82 | 97 |
| Reaction Time | 7 hours | 85 | 99 |
Data adapted from Zheng et al. (2011) and PMC study (2017).
Challenges and Scalability Considerations
-
Byproduct Formation : Prolonged reaction times (>10 hours) lead to diastereomer formation, necessitating precise timing.
-
Solvent Limitations : Ethanol’s low boiling point limits scalability; switching to higher-boiling solvents like toluene could improve large-scale synthesis.
-
Cost of Selenium : If pursuing Se analogs, the expense of selenourea may hinder industrial production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyloxybenzylbarbituric acid, and how can purity be optimized?
- Methodological Answer : The synthesis of barbituric acid derivatives typically involves condensation reactions between urea and substituted malonic esters. For this compound, a two-step approach may be employed: (1) benzylation of the hydroxyl group on the benzyl precursor using benzyl bromide under basic conditions, followed by (2) cyclization with urea in ethanol under reflux. Purification can be achieved via recrystallization using ethanol-water mixtures, with purity verified by HPLC (≥98%) and melting point analysis .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) and benzyl ether linkages. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₇H₁₄N₂O₃), and X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation. Avoid prolonged exposure to light, as UV radiation may cleave the benzyl ether bond. Stability tests via TLC or HPLC every 6 months are recommended to monitor decomposition .
Advanced Research Questions
Q. How can unexpected intramolecular isomerization during synthesis be addressed?
- Methodological Answer : Isomerization, such as the formation of lactones or piperidones observed in 5-phenylbarbituric acid derivatives, can occur under basic or aqueous conditions . To mitigate this:
- Use anhydrous solvents (e.g., dry DMF) and controlled reaction temperatures (50–60°C).
- Monitor reaction progress via in-situ FTIR or LC-MS.
- If isomerization occurs, chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) can isolate the desired product .
Q. What methodologies are suitable for evaluating the central nervous system (CNS) activity of this compound?
- Methodological Answer :
- In vitro : Receptor binding assays (e.g., GABAₐ receptor modulation) using radiolabeled ligands (³H-muscimol) in rat brain homogenates .
- In vivo : Rodent models (e.g., pentylenetetrazole-induced seizures) to assess anticonvulsant activity. Dose-response curves (10–100 mg/kg, i.p.) and EEG monitoring are critical .
Q. How can computational models predict the solubility and bioavailability of this compound?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using 2D molecular descriptors (e.g., logP, topological polar surface area) can predict aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability via lipid bilayer interactions. Validate predictions experimentally using shake-flask methods with UV-Vis quantification .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions may arise from variations in experimental design (e.g., animal strain differences, dosing regimens). To address this:
- Perform meta-analysis using standardized metrics (e.g., IC₅₀ normalization).
- Replicate studies under controlled conditions (e.g., OECD guidelines for toxicity testing).
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
